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Compound of Interest

Compound Name: Mesoxalaldehyde

Cat. No.: B15497169 Get Quote

Chemical Synthesis and Methodologies
The synthesis of mesoxalaldehyde-related heterocyclic derivatives often involves multi-step

reactions commencing from commercially available starting materials. Key strategies include

condensation reactions, cyclizations, and substitutions to build the desired molecular

architecture.

Synthesis of Quinoxaline Derivatives
Quinoxaline scaffolds, particularly quinoxaline 1,4-dioxides, are recognized for their broad-

spectrum biological activity.[1][2] A common synthetic route involves the reaction of an

appropriate benzofuroxan with an enamine or β-dicarbonyl compound. Chalcones also serve

as valuable intermediates in the synthesis of certain quinoxaline analogs.[1] The presence of

the N-oxide moieties is often associated with enhanced biological properties.[1]

Synthesis of Benzoxazole Derivatives
Benzoxazole derivatives are of significant interest due to their activity as kinase inhibitors.[3] A

typical synthesis pathway begins with the reaction of 2-aminophenol derivatives with carbon

disulphide and potassium hydroxide in methanol to form 2-mercaptobenzoxazole

intermediates.[3] These intermediates can then be further modified through substitution

reactions to yield a library of target compounds.[3]
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N-substituted α-ketoamides, or oxoacetamides, can be synthesized through a straightforward

and efficient process. One reported method involves the direct reaction of salicylaldehyde

derivatives with isocyanides in a solvent like dichloromethane (DCM) at room temperature,

notably without the need for a catalyst or metal promoter.[4]

Biological Activity and Therapeutic Targets
Derivatives based on these core structures exhibit a wide range of biological activities, making

them attractive candidates for drug development in oncology, infectious diseases, and virology.

Anti-Cancer Activity via Kinase Inhibition
Many heterocyclic compounds function by inhibiting key signaling pathways essential for

cancer cell proliferation and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-

2) is a critical kinase involved in angiogenesis, the process by which tumors form new blood

vessels to obtain nutrients.[3] Benzoxazole derivatives have been identified as potent inhibitors

of VEGFR-2, thereby blocking the angiogenesis pathway and representing a significant

strategy in cancer therapy.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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